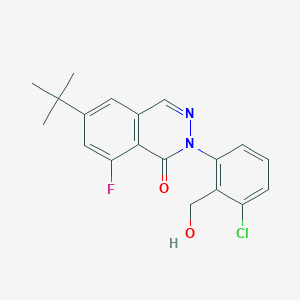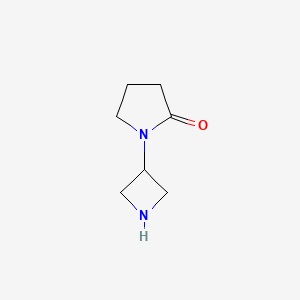
4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine
Descripción general
Descripción
4-(4-Bromo-1H-pyrazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.1 g/mol . This compound features a pyrazole ring substituted with a bromine atom and an amine group attached to a butane chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-pyrazole and 1-bromobutane.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(4-Bromo-1H-pyrazol-1-yl)butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Bromo-1H-pyrazol-1-yl)butan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit liver alcohol dehydrogenase, indicating its potential as an enzyme inhibitor . The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
4-(4-Bromo-1H-pyrazol-1-yl)butan-1-amine can be compared with similar compounds such as:
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of the butan-1-amine chain.
4-Bromo-1-(4-chlorophenyl)pyrazole: This compound has a chlorophenyl group attached to the pyrazole ring.
N-Cyclohexyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide: This compound includes a benzenesulfonamide group and a cyclohexyl ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c8-7-5-10-11(6-7)4-2-1-3-9/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYDUMJRJZQDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)








![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)


